(1S,2S,3aR)-2-(4-methylphenyl)-1-(phenylcarbonyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile
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Overview
Description
1-BENZOYL-2-(4-METHYLPHENYL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3,3-DICARBONITRILE is a complex organic compound belonging to the pyrroloquinoline family. This compound is characterized by its unique structure, which includes a benzoyl group, a methylphenyl group, and two cyano groups attached to a pyrroloquinoline core. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
The synthesis of 1-BENZOYL-2-(4-METHYLPHENYL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3,3-DICARBONITRILE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrroloquinoline Core: This step involves the cyclization of appropriate precursors to form the pyrroloquinoline core.
Introduction of the Benzoyl Group: The benzoyl group is introduced through a Friedel-Crafts acylation reaction, using benzoyl chloride and a Lewis acid catalyst.
Attachment of the Methylphenyl Group: The methylphenyl group is typically introduced via a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a boron reagent.
Addition of Cyano Groups: The cyano groups are introduced through a nucleophilic substitution reaction, using reagents such as cyanogen bromide.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-BENZOYL-2-(4-METHYLPHENYL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3,3-DICARBONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano groups, using reagents such as amines or alcohols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
1-BENZOYL-2-(4-METHYLPHENYL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3,3-DICARBONITRILE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including antileishmanial and antimalarial activities.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-BENZOYL-2-(4-METHYLPHENYL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3,3-DICARBONITRILE involves its interaction with specific molecular targets and pathways. For example, in its antileishmanial activity, the compound may inhibit key enzymes or disrupt cellular processes essential for the survival of the Leishmania parasite . The exact molecular targets and pathways involved can vary depending on the specific application and biological context.
Comparison with Similar Compounds
1-BENZOYL-2-(4-METHYLPHENYL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3,3-DICARBONITRILE can be compared with other pyrroloquinoline derivatives, such as:
Dimethyl-4-Bromo-1-Pyrrolo[1,2-a]quinoline: Known for its antifungal properties.
4-Hydroxy-2-Quinolones: These compounds are valuable in drug research and development due to their pharmaceutical and biological activities.
Benzo[h]pyrano[2,3-b]quinolines: These derivatives are synthesized via multicomponent reactions and have applications in materials science.
Properties
Molecular Formula |
C28H21N3O |
---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
(1S,2S,3aR)-1-benzoyl-2-(4-methylphenyl)-2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline-3,3-dicarbonitrile |
InChI |
InChI=1S/C28H21N3O/c1-19-11-13-21(14-12-19)25-26(27(32)22-8-3-2-4-9-22)31-23-10-6-5-7-20(23)15-16-24(31)28(25,17-29)18-30/h2-16,24-26H,1H3/t24-,25-,26+/m1/s1 |
InChI Key |
IRHWCSWNHUZZGJ-CYXNTTPDSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@H]2[C@H](N3[C@@H](C2(C#N)C#N)C=CC4=CC=CC=C43)C(=O)C5=CC=CC=C5 |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(N3C(C2(C#N)C#N)C=CC4=CC=CC=C43)C(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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